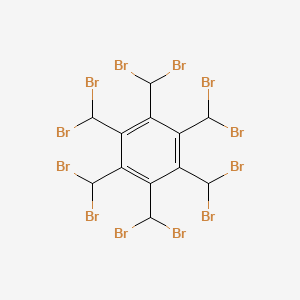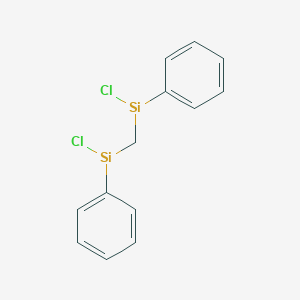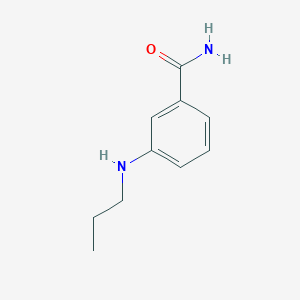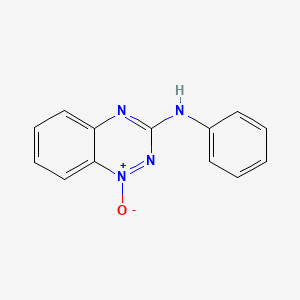
Hexakis(dibromomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis(dibromomethyl)benzene is a chemical compound with the molecular formula C12H6Br6. It is a derivative of benzene where each hydrogen atom is replaced by a dibromomethyl group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexakis(dibromomethyl)benzene can be synthesized through the bromination of hexaphenylbenzene. The process involves the addition of bromine to hexaphenylbenzene in the presence of a catalyst. The reaction is typically carried out in a solvent-free environment to ensure thorough mixing of reagents. The reaction mixture is then poured into pre-chilled ethanol to precipitate the product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: Hexakis(dibromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other substituents.
Reduction Reactions: The dibromomethyl groups can be reduced to form hexakis(methyl)benzene.
Oxidation Reactions: The compound can be oxidized to form hexakis(carboxyl)benzene.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, iodine) and catalysts such as iron(III) chloride.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used for oxidation reactions.
Major Products:
Substitution: Products include hexakis(chloromethyl)benzene, hexakis(iodomethyl)benzene, etc.
Reduction: The major product is hexakis(methyl)benzene.
Oxidation: The major product is hexakis(carboxyl)benzene.
Scientific Research Applications
Hexakis(dibromomethyl)benzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Properties
| 117965-58-9 | |
Molecular Formula |
C12H6Br12 |
Molecular Weight |
1109.0 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(dibromomethyl)benzene |
InChI |
InChI=1S/C12H6Br12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h7-12H |
InChI Key |
QFLPJHDIPWOPFX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1C(Br)Br)C(Br)Br)C(Br)Br)C(Br)Br)C(Br)Br)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)



![spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one](/img/structure/B14300302.png)
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)

![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)
